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molecular formula C2H2N2O B8745197 1,2,4-Oxadiazole CAS No. 288-90-4

1,2,4-Oxadiazole

Cat. No. B8745197
M. Wt: 70.05 g/mol
InChI Key: BBVIDBNAYOIXOE-UHFFFAOYSA-N
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Patent
US09174972B2

Procedure details

Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (0.83 g, 0.0050 mol) and D-tartaric acid (0.74 g, 0.0050 mol) were dissolved in hot methanol (10 mL) and the solution was refluxed for 15 minutes. 30 mL of acetonitrile was added and the resulting solution was allowed to cool to room temperature. The crystals were filtered, washed with 10 mL of 1:3 methanol:acetonitrile, and recrystallized 3 times from methanol:acetonitrile (10 mL 20 mL) as before to give the D-tartrate salt of S-(+)-3-methyl-5-piperidin-3-yl)-1,2,4-oxadiazole (3a), 193 mg white solid. The optical purity 100% ee, as determined by HPLC analysis (Chiral Technologies Chiral-AGP, 4.0 mm×150 mm, 0.5% methanol 20 mM sodium phosphate pH=7). MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.67-1.79 (m, 3H), 2.10-2.13 (m, 1H), 2.33 (s, 3H), 2.76-2.82 (t, 1H), 3.01-3.14 (m, 2H), 3.31-3.36 (m, 1H), 3.44-3.47 (m, 1H), 3.95 (s, 1H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[N:6]=[C:5](C2CCCNC2)[O:4][N:3]=1.[C:13]([OH:22])(=[O:21])[C@H:14]([C@@H:16]([C:18]([OH:20])=[O:19])[OH:17])[OH:15].C(#N)C>CO>[C:18]([C@H:16]([C@@H:14]([C:13]([O-:22])=[O:21])[OH:15])[OH:17])([O-:20])=[O:19].[O:4]1[CH:5]=[N:6][CH:2]=[N:3]1

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
CC1=NOC(=N1)C1CNCCC1
Name
Quantity
0.74 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with 10 mL of 1:3 methanol
CUSTOM
Type
CUSTOM
Details
acetonitrile, and recrystallized 3 times from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
Name
Type
product
Smiles
O1N=CN=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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